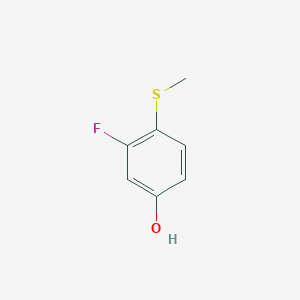
3-Fluoro-4-(methylthio)phenol
概要
説明
3-Fluoro-4-(methylthio)phenol is an organic compound with the molecular formula C7H7FOS and a molecular weight of 158.19 g/mol . It is characterized by the presence of a fluorine atom, a methylthio group, and a hydroxyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(methylthio)phenol can be achieved through various methods. One common approach involves the reaction of 3-fluoro-4-(methylthio)benzeneamine with sulfuric acid and sodium nitrite in tetrahydrofuran and water at 0°C for 2 hours. This is followed by the addition of copper(I) oxide and copper(II) nitrate in tetrahydrofuran and water for 0.25 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
3-Fluoro-4-(methylthio)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
科学的研究の応用
3-Fluoro-4-(methylthio)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Fluoro-4-(methylthio)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a methylthio group.
3-Fluoro-4-hydroxyphenyl: Lacks the methylthio group but has similar structural features.
Uniqueness
3-Fluoro-4-(methylthio)phenol is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications.
生物活性
3-Fluoro-4-(methylthio)phenol is an organic compound characterized by its unique phenolic structure, which includes a fluorine atom at the meta position and a methylthio group at the para position relative to the hydroxyl group. This structural configuration contributes to its distinct chemical properties, making it a subject of interest in various biological and chemical research applications.
- Molecular Formula : C8H9FOS
- Molecular Weight : 158.19 g/mol
- Structure : The compound features a hydroxyl group (-OH), a fluorine atom (F), and a methylthio group (-S-CH3), which enhance its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the electronegative fluorine atom may participate in unique interactions that influence the compound's biological effects. These interactions are crucial for understanding its therapeutic potential, particularly in enzyme inhibition and receptor binding.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Study on Antimicrobial Activity
A study investigating the antimicrobial effects of fluorinated phenols indicated that compounds with similar configurations demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. Although specific data on this compound is lacking, its structural similarities suggest potential effectiveness in microbial inhibition.
Anticancer Activity Investigation
In a related study focusing on fluorinated compounds' effects on breast cancer cell lines (MCF-7), researchers found that structurally related compounds exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. The mechanism involved disruption of tubulin polymerization and induction of apoptosis through modulation of apoptotic pathways . This suggests that this compound could similarly influence cancer cell viability.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl, Fluorine, Methylthio | Potential antimicrobial and anticancer |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl group | Antimicrobial, anti-inflammatory |
| 3-Fluoro-4-hydroxyphenyl | Hydroxyl only | Antioxidant properties |
| 4-Fluoro-2-(methylthio)phenol | Different functional group positions | Varying reactivity |
特性
IUPAC Name |
3-fluoro-4-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZAHZGIBFUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













